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Compound of Interest

Compound Name:
4-Amino-piperidine-4-carboxylic

acid hydrochloride

CAS No.: 76508-72-0

Cat. No.: B6319517

Get Quote

Executive Summary: The Spectral Fingerprint
In the development of peptidomimetics and NMDA receptor ligands, 4-amino-4-

carboxypiperidine (ACPA) represents a critical scaffold. Its unique geminal disubstitution

(amino and carboxyl groups at C4) creates a specific mass spectral signature distinct from its

monosubstituted analogues (e.g., isonipecotic acid) or carbocyclic isosteres.

This guide delineates the ESI-MS/MS fragmentation behavior of ACPA, establishing a self-

validating identification protocol.

Quick Reference: Diagnostic Ions (ESI+)
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Fragment Type m/z (Theoretical) Mechanism Specificity

Precursor 145.09 Molecular Ion

Primary Base Peak 127.08
Acylium ion formation

(Rapid)

Secondary Peak 99.09
Decarboxylation

(Diagnostic)

Ring Fragment 56.05
Cross-ring cleavage

(Piperidine signature)

Chemical Identity & Structural Context[1][2]
Understanding the fragmentation requires analyzing the protonation sites. ACPA possesses two

basic nitrogen centers and an acidic carboxyl group.

IUPAC Name: 4-aminopiperidine-4-carboxylic acid

Molecular Formula:

Monoisotopic Mass: 144.0899 Da

Protonation Dynamics (ESI+):

The piperidine nitrogen (

) is the most basic site and the primary proton acceptor.

The

-amino group (

) is less basic but facilitates specific neutral losses via proximity effects.

Comparative Fragmentation Analysis
This section compares ACPA against its two most common "alternatives" in SAR libraries:

Isonipecotic Acid (lacks the 4-amino group) and 1-Aminocyclohexanecarboxylic Acid (ACHC)
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(carbocyclic analogue).

Table 1: Comparative MS/MS Profiles

Feature
4-Amino-4-

carboxypiperidine

(ACPA)

Isonipecotic Acid (4-
carboxypiperidine)

1-

Aminocyclohexanec

arboxylic Acid

(ACHC)

Precursor (

)
145.1 130.1 144.1

Dominant Neutral

Loss

(18 Da)

127

(46 Da)

84

(18 Da)

126

Ammonia Loss (

)
Minor (128.1)

Absent (No primary

amine)
Major (127.1)

Ring Cleavage

m/z 56, 84 (N-

heterocycle

fragments)

m/z 84

(Tetrahydropyridine

ion)

m/z 81 (Cyclohexenyl

cation)

Differentiation Key

Simultaneous loss of

and presence of N-

ring fragments.

Absence of ammonia

loss; dominant

decarboxylation.

Lack of odd-mass

nitrogenous ring

fragments (Nitrogen

Rule).

Analysis of Performance Differences
ACPA vs. Isonipecotic Acid: The presence of the 4-amino group in ACPA stabilizes the

acylium ion (

), making the m/z 127 peak more prominent than in isonipecotic acid, which favors
immediate decarboxylation to m/z 84.

ACPA vs. ACHC: While isobaric (nominally), the nitrogen in the ACPA ring directs

fragmentation via charge-remote mechanisms that the carbocyclic ACHC cannot access.

ACHC fragmentation is driven purely by the exocyclic amino acid functionality.
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Mechanistic Deep Dive
The fragmentation of ACPA is governed by the "Mobile Proton Model." Although the piperidine

nitrogen is the thermodynamic sink for the proton, collisional activation allows proton migration

to the carboxyl group, triggering fragmentation.

Pathway A: Dehydration (Acylium Formation)
The geminal amino group at C4 stabilizes the positive charge on the carbonyl carbon after

water loss.

Pathway B: Decarboxylation
A concerted loss of formic acid (

) or

. This is characteristic of

-amino acids but is structurally constrained here by the ring.

Pathway C: Cross-Ring Cleavage
High-energy collisions rupture the piperidine ring. The most stable fragment is the iminium ion

derived from the ring nitrogen.

Precursor [M+H]+
m/z 145.09

Acylium Ion
[M+H - H2O]+

m/z 127.08

- H2O (18 Da)
(Dominant)

Imine Species
[M+H - HCOOH]+

m/z 99.09

- HCOOH (46 Da)

Desamino Species
[M+H - NH3]+

m/z 128.06

- NH3 (17 Da)
(Minor)

Ring Cleavage B
[C4H8N]+
m/z 70.06

Retro-Cleavage

Ring Cleavage A
[C3H6N]+
m/z 56.05

Cross-Ring
Scission
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Figure 1: Proposed ESI-MS/MS fragmentation pathways for 4-amino-4-carboxypiperidine. The

dehydration pathway (green) is typically the most abundant low-energy channel.

Experimental Protocol: Self-Validating System
To ensure reproducibility and distinguish ACPA from interferences, follow this gradient energy

protocol. This method validates the compound identity by observing the progression of

fragments, not just their presence.

Reagents & Setup
Solvent A: Water + 0.1% Formic Acid (Proton source).

Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation

at m/z 289).

Step-by-Step Workflow
Source Optimization:

Set ESI Voltage to +3.5 kV.

Validation Check: Ensure the precursor m/z 145.1 is stable with <5% variation in intensity.

Collision Energy (CE) Ramp:

Instead of a static CE, acquire spectra at 10, 20, and 40 eV.

Data Interpretation (The "Validation Gate"):

Low Energy (10 eV): Spectrum must be dominated by m/z 145 (Parent) and m/z 127

(Water loss). If m/z 99 is dominant here, check for in-source fragmentation (temperature

too high).
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Medium Energy (20 eV): Appearance of m/z 99 (Decarboxylation) and m/z 128 (Ammonia

loss).

High Energy (40 eV): Depletion of parent; dominance of low-mass ring fragments (m/z 56,

42).

MS/MS Acquisition

Sample Prep
1 µg/mL in 50:50 MeOH:H2O

+ 0.1% Formic Acid

Direct Infusion
Flow: 5-10 µL/min

Full Scan (MS1)
Verify m/z 145.1

CE Ramp (10-40 eV)
Product Ion Scan

Validation Gate:
1. m/z 127 @ Low CE
2. m/z 56 @ High CE

Confirm Identity

Click to download full resolution via product page

Figure 2: Workflow for the structural confirmation of ACPA using Collision Energy Ramping.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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